molecular formula C16H17FN2O2S B13407271 [4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid CAS No. 885276-75-5

[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid

Cat. No.: B13407271
CAS No.: 885276-75-5
M. Wt: 320.4 g/mol
InChI Key: AAXZOCCYGLKPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine ring substituted with a 4-fluorophenyl group at the 4-position and an acetic acid moiety linked to a thiophen-3-yl group.

Properties

CAS No.

885276-75-5

Molecular Formula

C16H17FN2O2S

Molecular Weight

320.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thiophen-3-ylacetic acid

InChI

InChI=1S/C16H17FN2O2S/c17-13-1-3-14(4-2-13)18-6-8-19(9-7-18)15(16(20)21)12-5-10-22-11-12/h1-5,10-11,15H,6-9H2,(H,20,21)

InChI Key

AAXZOCCYGLKPGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CSC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-fluoroaniline, which undergoes a nucleophilic substitution reaction with piperazine to form 4-(4-fluoro-phenyl)-piperazine. This intermediate is then subjected to a coupling reaction with thiophene-3-acetic acid under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from impurities.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitrating agents under controlled temperature conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups on the aromatic ring.

Scientific Research Applications

[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

4-(4-Fluorophenyl)-1-piperazinylacetic Acid

  • Structural Differences : Replaces the thiophen-3-yl group with a naphthalen-2-yl moiety .
  • Molecular weight increases compared to the thiophene analog, which may affect pharmacokinetics (e.g., absorption or metabolism).
  • Identifier : MDL Number MFCD04115199 .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

  • Structural Differences : Incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperazine nitrogen .
  • Implications :
    • The Fmoc group is commonly used in peptide synthesis, suggesting this derivative serves as an intermediate in solid-phase synthesis.
    • Increased steric hindrance and hydrophobicity compared to the target compound, limiting its direct biological applicability.

{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic Acid

  • Structural Differences: Features a pyrazole-thiazolidinone core and a 4-fluorobenzyloxy substituent .
  • The extended conjugated system could influence electronic properties, altering reactivity compared to the simpler thiophene analog.

(4-BOC-AMINO-PIPERIDIN-1-YL)-THIOPHEN-3-YL-ACETIC ACID

  • Structural Differences: Replaces the piperazine ring with a BOC-protected aminopiperidine group .
  • Implications :
    • The BOC group enhances solubility in organic solvents, making this compound a likely synthetic precursor.
    • The absence of a piperazine ring may reduce interactions with amine-binding receptors.

[4-(4-Fluoro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic Acid

  • Structural Differences : Similar to the compound in Section 2.1 but discontinued in commercial availability .

2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic Acid

  • Structural Differences : Substitutes the thiophen-3-yl group with a 2-chloro-3-fluorophenyl moiety and adds a phenyl group to the piperazine .
  • Implications :
    • The chloro-fluoro substitution may enhance halogen bonding with biological targets.
    • The phenyl-piperazine extension could alter selectivity for receptor subtypes.

Comparative Data Table

Compound Name Key Substituent Differences Molecular Weight (g/mol) Status/Use Reference
[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic Acid Thiophen-3-yl, 4-fluorophenyl Not provided Target compound
4-(4-Fluorophenyl)-1-piperazinylacetic Acid Naphthalen-2-yl Not provided Available
2-[4-(Fmoc)piperazin-1-yl]acetic Acid Fmoc-protected piperazine Not provided Synthetic intermediate
Pyrazole-thiazolidinone acetic acid derivative Pyrazole-thiazolidinone core Not provided Research compound
BOC-protected aminopiperidine-thiophene acetic acid BOC-aminopiperidine Not provided Synthetic precursor
[4-(4-Fluoro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic Acid Naphthalen-2-yl Not provided Discontinued
2-(2-Chloro-3-fluorophenyl)-piperazin-1-yl acetic acid 2-Chloro-3-fluorophenyl, phenyl-piperazine Not provided Available

Key Observations

  • Aromatic Substituents : Thiophene vs. naphthyl or phenyl groups significantly alter hydrophobicity and electronic properties, impacting target binding and solubility .
  • Piperazine Modifications: Presence of protecting groups (e.g., Fmoc, BOC) or alternative scaffolds (e.g., aminopiperidine) highlights the compound’s role in synthetic pathways rather than direct therapeutic use .

Biological Activity

The compound [4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid is a derivative of piperazine and thiophene, which have gained attention due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H18FN3O2S
  • Molecular Weight : 345.41 g/mol

This compound features a piperazine ring substituted with a fluorophenyl group and a thiophene ring, which is linked to an acetic acid moiety. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the compound.

1. Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine moiety have been evaluated for their effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

2. Cytotoxicity and Anticancer Potential

The compound has also been investigated for its anticancer potential. A study focusing on related piperazine derivatives indicated that they induce apoptosis in cancer cell lines such as HeLa cells through both extrinsic and intrinsic signaling pathways . The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, suggesting a promising avenue for further research.

3. Tyrosinase Inhibition

Another notable biological activity is the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. Compounds based on the piperazine scaffold have shown competitive inhibition against Agaricus bisporus tyrosinase (AbTYR), with some derivatives achieving IC50 values as low as 0.18 μM, which is substantially more potent than standard inhibitors like kojic acid . This property positions the compound as a potential therapeutic agent for hyperpigmentation disorders.

Case Studies

StudyFindings
Antimicrobial Evaluation Derivatives showed effectiveness against Acinetobacter baumannii with MIC values in the low micromolar range.
Cytotoxicity Assay Piperazine derivatives induced apoptosis in HeLa cells with IC50 values significantly lower than established drugs .
Tyrosinase Inhibition Compound demonstrated competitive inhibition in vitro with no observed cytotoxicity in B16F10 cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Enzyme Inhibition : Competitive binding to active sites of enzymes such as tyrosinase.
  • Antibacterial Action : Disruption of bacterial cell membranes and inhibition of protein synthesis.

Q & A

Q. What are the recommended synthetic routes for [4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid, and what critical parameters influence reaction yields?

  • Methodological Answer : Synthesis typically involves coupling thiophen-3-yl-acetic acid with 4-(4-fluorophenyl)piperazine via an esterification or amidation step. Key steps include:
  • Activation of the carboxylic acid group using thionyl chloride (SOCl₂) to form an acid chloride intermediate .
  • Nucleophilic substitution with piperazine derivatives in anhydrous dichloromethane (DCM) or acetonitrile (ACN), catalyzed by triethylamine (TEA) to neutralize HCl byproducts .
  • Critical parameters: Reaction temperature (20–25°C), solvent polarity (DCM for low polarity, ACN for higher), and stoichiometric ratios (1:1.2 molar ratio of acid to piperazine) to minimize side products .

Q. How can the structural integrity of [compound] be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl at piperazine N4, thiophen-3-yl linkage). Key signals: δ 7.2–7.4 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine CH₂ groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (exact mass: 304.1223 g/mol for C16H17FN2O3S). Compare with calculated values to rule out impurities .
  • X-ray Crystallography : Resolve piperazine-thiophene dihedral angles and hydrogen-bonding networks (e.g., C=O⋯H–N interactions in crystal lattices) .

Q. What receptor targets are associated with [compound], and what in vitro assays are used to assess its activity?

  • Methodological Answer :
  • Primary Targets : H1 histamine and 5-HT2A serotonin receptors, based on structural analogs (e.g., piperazine-containing modulators for sleep disorders) .
  • Assays :
  • Radioligand Binding : Competitive displacement assays using [³H]mepyramine (H1) and [³H]ketanserin (5-HT2A) in transfected HEK293 cells .
  • Functional Activity : Measure cAMP inhibition (H1) or IP3 accumulation (5-HT2A) in dose-response studies .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. furan/benzofuran substitution) impact the compound’s receptor binding affinity and selectivity?

  • Methodological Answer :
  • Thiophene vs. Furan : Replace thiophene with furan-2-yl (as in [4-(4-fluorophenyl)-piperazin-1-YL]-furan-2-YL-acetic acid) to assess electronic effects. Furan’s lower electron density reduces 5-HT2A binding (ΔpKi = 0.8) due to weaker π-π stacking .
  • Benzofuran Substitution : Benzofuran-2-yl analogs show enhanced H1 affinity (Ki = 12 nM vs. 18 nM for thiophene) but increased off-target activity at α1-adrenergic receptors .
  • Strategy : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide rational substitutions .

Q. What contradictions exist in reported crystallographic data for piperazine-containing analogs, and how can these be resolved?

  • Methodological Answer :
  • Observed Contradictions : Discrepancies in piperazine chair vs. boat conformations in X-ray structures (e.g., reports chair conformation, while similar compounds show boat in polar solvents) .
  • Resolution :
  • Perform solvent-dependent crystallography (e.g., DCM vs. methanol) to assess conformational flexibility.
  • Validate with DFT calculations (B3LYP/6-31G*) to compare relative energies of conformers .

Q. What methodological challenges arise when correlating in vitro receptor binding data with in vivo pharmacological outcomes for [compound]?

  • Methodological Answer :
  • Key Challenges :
  • Blood-brain barrier (BBB) penetration: Use logP calculations (ClogP = 2.1) and P-glycoprotein efflux assays to predict bioavailability .
  • Metabolite interference: Incubate with liver microsomes to identify active metabolites (e.g., N-dealkylation products) that may contribute to in vivo effects .
  • Strategies :
  • Pharmacokinetic profiling (Cmax, AUC) in rodent models to align dose levels with in vitro EC50 values .

Methodological Optimization Questions

Q. What strategies optimize the purification of [compound] to achieve >95% HPLC purity?

  • Methodological Answer :
  • Step 1 : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted piperazine and thiophene precursors .
  • Step 2 : Recrystallize from ethanol/water (7:3 v/v) to eliminate polar impurities.
  • Step 3 : Final polish via preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How do solvent polarity and reaction temperature influence the stereochemical outcomes during [compound] synthesis?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (ACN) favor SN2 mechanisms, ensuring retention of configuration at the acetic acid α-carbon. Non-polar solvents (DCM) may lead to racemization .
  • Temperature : Reactions below 25°C minimize thermal epimerization. For example, cooling to 0–5°C during acid chloride formation preserves stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.